rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans
Description
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans (hereafter referred to as the "target compound") is a bicyclic amine derivative featuring a fused furo-morpholine scaffold. Its structure includes:
- A hexahydro-2H-furo[3,4-b]morpholine core with a trans configuration.
- Two methyl groups at the 2-position, contributing to steric hindrance and lipophilicity.
- Racemic (rac) stereochemistry, indicating a 1:1 mixture of enantiomers.
This compound has been utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as the pyrrolo-pyridazine carboxamide derivative described in a 2024 European patent application . Its morpholine ring confers moderate basicity and water solubility, while the fused furan enhances structural rigidity.
Properties
CAS No. |
1955540-20-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans typically involves the cyclization of amino alcohols. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the production of various substituted morpholines under similar reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .
Scientific Research Applications
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, affecting their catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Octahydro-pyrrolo[3,4-b]pyridin-6-yl Derivative ()
A structurally related compound is the (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl group used in the synthesis of a quinolone carboxylic acid antibiotic . Key differences include:
| Feature | Target Compound | Octahydro-pyrrolo[3,4-b]pyridin-6-yl Derivative |
|---|---|---|
| Core Structure | Furo[3,4-b]morpholine | Pyrrolo[3,4-b]pyridine |
| Heteroatoms | Oxygen (morpholine) | Nitrogen (pyridine) |
| Substituents | 2,2-dimethyl | Cyclopropyl, fluoro, methoxy |
| Application | Intermediate in carboxamide synthesis | Antibiotic precursor |
Implications : The morpholine ring in the target compound likely enhances solubility compared to the nitrogen-rich pyrrolo-pyridine system, which may improve bioavailability in drug formulations .
b. Benzofuro[3a,3,2-ef][2]benzazepin-ol Derivatives ()
These derivatives, such as [4aS-(4aa,6b,8aR*)]-hexahydro-3-methoxy-11-methyl-6H-benzofuro-benzazepin-ol, share a fused furan-azepine system . Comparative analysis:
| Feature | Target Compound | Benzofuro-benzazepin-ol Derivative |
|---|---|---|
| Ring System | Bicyclic (furo-morpholine) | Tricyclic (benzofuro-benzazepine) |
| Aromaticity | Non-aromatic | Partially aromatic (benzene rings) |
| Functional Groups | Dimethyl, morpholine | Methoxy, methyl, hydroxyl |
Implications : The tricyclic system in benzofuro-benzazepin-ol derivatives may confer stronger receptor binding due to planar aromatic regions, whereas the target compound’s flexibility could favor metabolic stability .
Functional Analogues in Chemical Databases ()
The compound rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one shares a bicyclic amine-oxygen scaffold but differs in substituents and ring saturation :
| Feature | Target Compound | Hexahydropyrrolo-oxazinone |
|---|---|---|
| Core Structure | Furo[3,4-b]morpholine | Pyrrolo[3,4-b][1,4]oxazinone |
| Oxygen Placement | Morpholine ring oxygen | Oxazinone ketone oxygen |
| Substituents | 2,2-dimethyl | 4-methyl |
This may influence solubility and intermolecular interactions .
Biological Activity
The compound rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans (CAS Number: 1969287-49-7) is a bicyclic morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
- Purity : ≥95%
- CAS Number : 1969287-49-7
The biological activity of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is primarily linked to its interaction with various neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against AChE with an IC value indicating effective concentrations necessary to achieve 50% inhibition. The structure-activity relationship (SAR) analyses reveal that specific substitutions on the morpholine ring can significantly influence its potency.
Table 1: Inhibitory Activity of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine on AChE
| Compound | AChE IC (μM) |
|---|---|
| rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine | 19.2 |
| Control (Donepezil) | 0.5 |
Cytotoxicity Studies
The cytotoxic effects of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine were evaluated using various cancer cell lines. Results indicated that while the compound exhibits some cytotoxicity, it is significantly lower compared to established chemotherapeutics.
Table 2: Cytotoxicity of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 45.0 |
| Hek293 (Human Embryonic Kidney) | >100 |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine in a rodent model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive function as measured by the Morris water maze test and reduced amyloid plaque formation.
Case Study 2: Anti-inflammatory Properties
Another case study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokines in vitro in human macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
